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Compound of Interest

Compound Name: Diethylcarbamoyl chloride

Cat. No.: B052387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diethylcarbamoyl chloride (CAS No. 88-10-8), a key reagent in organic synthesis. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for its identification,

characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diethylcarbamoyl
chloride by providing information about the chemical environment of its hydrogen and carbon

atoms.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of diethylcarbamoyl chloride, typically recorded in deuterated

chloroform (CDCl₃), exhibits two main signals corresponding to the ethyl groups.[1]

Table 1: ¹H NMR Spectroscopic Data for Diethylcarbamoyl Chloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.45 Quartet 4H -CH₂- (Methylene)

1.23 Triplet 6H -CH₃ (Methyl)

Data sourced from ChemicalBook.[1]

The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl

protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent

methylene protons.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Diethylcarbamoyl Chloride

Chemical Shift (δ) ppm Assignment

168.0 C=O (Carbonyl)

42.5 -CH₂- (Methylene)

13.5 -CH₃ (Methyl)

Data interpretation based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of diethylcarbamoyl chloride is

characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Diethylcarbamoyl Chloride
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2975 Strong C-H Stretch Alkane (-CH₃, -CH₂-)

~1730 Strong C=O Stretch Acid Chloride

~1460 Medium C-H Bend Alkane (-CH₂-)

~1380 Medium C-H Bend Alkane (-CH₃)

~1230 Strong C-N Stretch Amine

~770 Strong C-Cl Stretch Chloroalkane

Data interpretation based on characteristic IR absorption frequencies for organic molecules.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this

purpose.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Diethylcarbamoyl
Chloride

m/z Proposed Fragment Ion

135 [M]⁺ (Molecular Ion)

100 [M - Cl]⁺

72 [N(CH₂CH₃)₂]⁺

56 [CH₂=N(CH₂CH₃)]⁺

29 [CH₂CH₃]⁺

Data sourced from PubChem.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fragmentation pattern is consistent with the structure of diethylcarbamoyl chloride. The

molecular ion peak is observed at m/z 135. Common fragmentation pathways include the loss

of a chlorine atom to form the ion at m/z 100, and cleavage of the C-N bond to generate

various nitrogen-containing fragments.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Actual

experimental parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of diethylcarbamoyl chloride in about 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The sample is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is performed.

The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans is usually required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
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A small drop of neat diethylcarbamoyl chloride is placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide).

The spectrum is recorded by passing an infrared beam through the crystal, which is in

contact with the sample. The evanescent wave that penetrates a short distance into the

sample is measured.

The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry
Electron Ionization (EI)-Mass Spectrometry:

A small amount of the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) or a direct insertion probe.

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like diethylcarbamoyl chloride.
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Caption: Workflow for the spectroscopic analysis of diethylcarbamoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diethylcarbamoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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